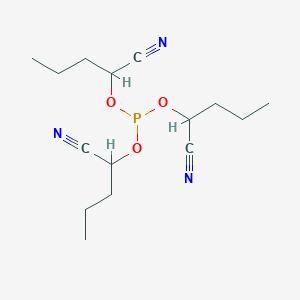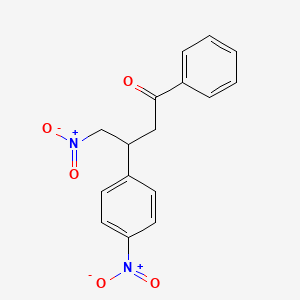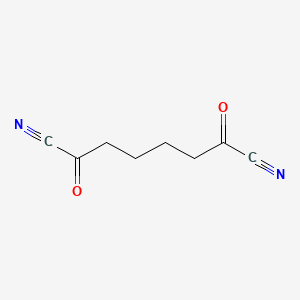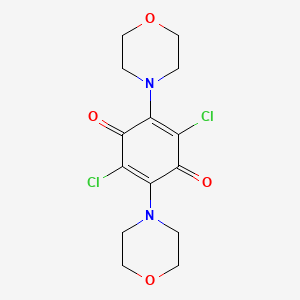
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-: is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two morpholino groups attached to the benzoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the subsequent morpholino substitution is achieved using morpholine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The chlorine atoms and morpholino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies involving electron transfer processes and redox reactions.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- involves its ability to undergo redox reactions, acting as an electron acceptor or donor. This property is crucial in its role as a catalyst and in biochemical studies. The molecular targets and pathways involved include interactions with various enzymes and proteins that participate in redox processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in dehydrogenation reactions.
p-Benzoquinone, 2,3,5,6-tetrachloro-: Another chlorinated benzoquinone with applications in organic synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- is unique due to the presence of morpholino groups, which impart distinct chemical properties and potential applications not observed in other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
73713-78-7 |
|---|---|
Molekularformel |
C14H16Cl2N2O4 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-11(17-1-5-21-6-2-17)13(19)10(16)12(14(9)20)18-3-7-22-8-4-18/h1-8H2 |
InChI-Schlüssel |
BEUXSCOHTNUOOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
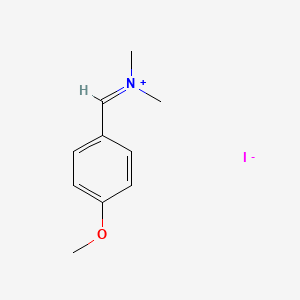
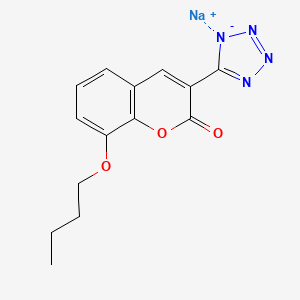
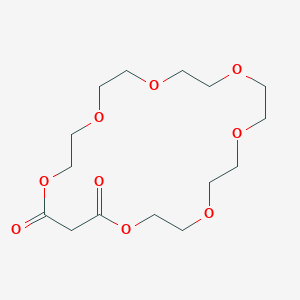
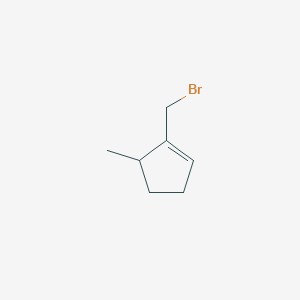
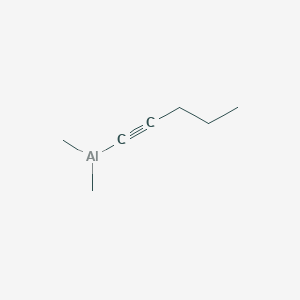
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
